4-n-Butylaniline-2,3,5,6-d4,nd2
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Overview
Description
4-n-Butylaniline-2,3,5,6-d4,nd2 is a deuterated derivative of 4-n-Butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Butylaniline-2,3,5,6-d4,nd2 typically involves the deuteration of 4-n-Butylaniline. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure maximum deuterium incorporation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to facilitate the efficient exchange of hydrogen with deuterium. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 4-n-Butylaniline-2,3,5,6-d4,nd2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-n-Butylaniline-2,3,5,6-d4,nd2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of aniline-based drugs.
Mechanism of Action
The mechanism of action of 4-n-Butylaniline-2,3,5,6-d4,nd2 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a means to trace the compound in various chemical and biological processes. This allows researchers to study reaction mechanisms, metabolic pathways, and molecular interactions with high precision .
Comparison with Similar Compounds
4-n-Butylaniline: The non-deuterated version of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterated aniline derivative with a methoxy group.
Haloperidol-d4: A deuterated derivative of the antipsychotic drug haloperidol.
Uniqueness: 4-n-Butylaniline-2,3,5,6-d4,nd2 is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the sensitivity and accuracy of these techniques, providing valuable insights into chemical and biological processes .
Properties
Molecular Formula |
C10H15N |
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Molecular Weight |
155.27 g/mol |
IUPAC Name |
4-butyl-N,N,2,3,5,6-hexadeuterioaniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i5D,6D,7D,8D/hD2 |
InChI Key |
OGIQUQKNJJTLSZ-JKSPZENDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])N([2H])[2H])[2H] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.